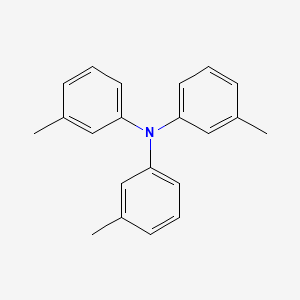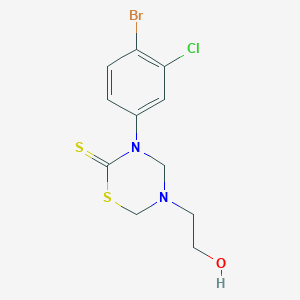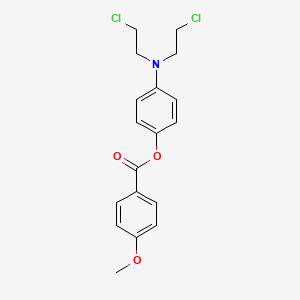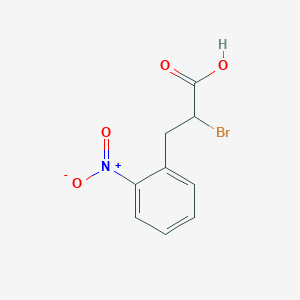![molecular formula C16H14O2S B14716344 5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide CAS No. 23263-93-6](/img/structure/B14716344.png)
5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-2-thiabicyclo[210]pentane 2,2-dioxide is a complex organic compound with the molecular formula C₁₆H₁₄O₂S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a involving a diene and a dienophile. This step forms the basic bicyclic structure.
Introduction of the Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the bicyclic core in the presence of a Lewis acid catalyst.
Oxidation: The sulfur atom in the bicyclic core is oxidized to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The sulfur atom and phenyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethylbicyclo[2.2.0]pentane: Similar bicyclic structure but lacks the sulfur atom and phenyl groups.
Bicyclo[2.1.0]pentane: Basic bicyclic structure without additional functional groups.
Uniqueness
5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide is unique due to its combination of a bicyclic core, sulfur atom, and phenyl groups. This combination imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
23263-93-6 |
|---|---|
Molekularformel |
C16H14O2S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
5,5-diphenyl-2λ6-thiabicyclo[2.1.0]pentane 2,2-dioxide |
InChI |
InChI=1S/C16H14O2S/c17-19(18)11-14-15(19)16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
IQHUDICJPKKSBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
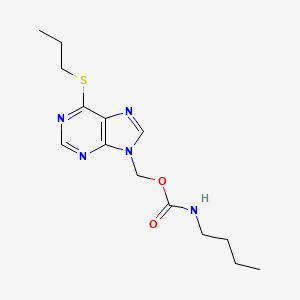
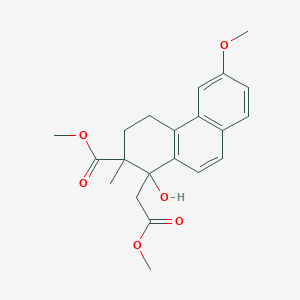
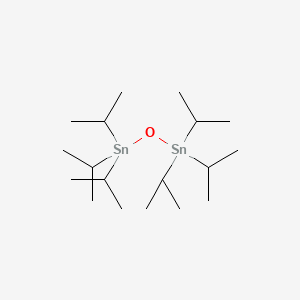
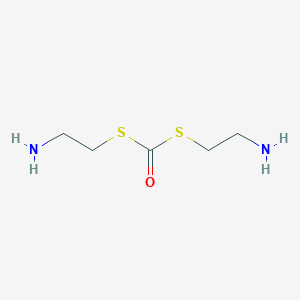

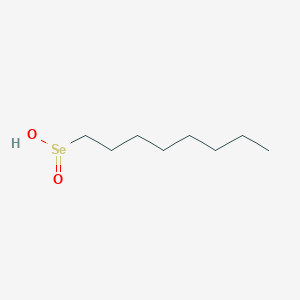
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
